molecular formula C24H29N3O2 B5891767 1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B5891767
M. Wt: 391.5 g/mol
InChI Key: SZSBVFCSABCZMA-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a substituted phenyl group

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions:

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide can be compared with other compounds that have similar structural features:

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-18-5-2-3-6-20(18)17-26-15-12-19(13-16-26)24(29)25-21-8-10-22(11-9-21)27-14-4-7-23(27)28/h2-3,5-6,8-11,19H,4,7,12-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBVFCSABCZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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